Triphenoxyarsine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

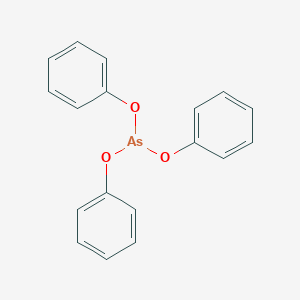

Triphenoxyarsine, also known as this compound, is a useful research compound. Its molecular formula is C18H15AsO3 and its molecular weight is 354.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Triphenoxyarsine has shown promise in the field of medicinal chemistry, particularly as a potential anticancer agent. Research indicates that organoarsenic compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.

- Case Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Materials Science

In materials science, this compound is investigated for its role in synthesizing novel materials, including polymers and nanocomposites. Its ability to form stable complexes with metals enhances the properties of these materials.

- Application Example : this compound has been used to create arsenic-based nanomaterials that exhibit unique electronic properties, making them suitable for applications in sensors and electronic devices.

Environmental Chemistry

This compound's interactions with environmental pollutants have made it a subject of study in environmental chemistry. Its potential to bind with heavy metals suggests applications in remediation technologies.

- Research Insight : Studies have shown that this compound can effectively sequester lead and cadmium ions from contaminated water sources, highlighting its utility in environmental cleanup efforts.

Data Table: Summary of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent inducing apoptosis in cancer cells | Cytotoxic effects on cancer cell lines (Journal of Medicinal Chemistry) |

| Materials Science | Used in synthesizing polymers and nanocomposites with enhanced properties | Creation of arsenic-based nanomaterials |

| Environmental Chemistry | Binds heavy metals for water remediation | Effective sequestration of lead and cadmium ions |

Analyse Des Réactions Chimiques

Preparation via Wurtz Reaction

Triphenylarsine is synthesized by reacting arsenic trichloride (AsCl₃) with chlorobenzene (PhCl) using sodium as a reducing agent :

AsCl3+3PhCl+6Na→AsPh3+6NaCl

Key Conditions :

-

Solvent: Dry ether or THF.

-

Temperature: Reflux (~110–120°C).

Reactions with Alkali Metals

Triphenylarsine reacts with lithium to form lithium diphenylarsenide (LiAsPh₂) and phenyllithium (LiPh) :

AsPh3+2Li→LiAsPh2+LiPh

Applications :

-

LiAsPh₂ acts as a nucleophile in aryl transfer reactions.

Formation of Tetraphenylarsonium Salts

Triphenylarsine undergoes halogenation and subsequent hydrolysis to yield tetraphenylarsonium chloride ([AsPh₄]Cl), a phase-transfer catalyst :

AsPh3+Br2→AsPh3Br2H2OAsPh3OPhMgBr[AsPh4]Cl

Key Steps :

-

Bromination to dibromide intermediate.

-

Hydrolysis to arsine oxide (AsPh₃O).

Coordination Chemistry

Triphenylarsine forms complexes with transition metals, analogous to triphenylphosphine (TPP) but with weaker π-acceptor strength :

Wittig Reaction Mediation

Triphenylarsine facilitates olefin synthesis via an arsonium ylide intermediate, outperforming TPP in reaction rate :

RCH2Br+AsPh3→RCH2AsPh3BrBaseRCH AsPh3AldehydeOlefin

Advantages :

Stille Coupling Acceleration

Triphenylarsine enhances the rate of Stille cross-coupling reactions (e.g., vinylation of aryl halides) :

Ar X+R SnBu3AsPh3,PdAr R

Mechanistic Insight :

-

Ligand exchange stabilizes Pd intermediates.

-

Tri(p-anisyl)arsine (modified ligand) improves yields by 15–20% compared to AsPh₃ .

Oxidation and Stability

Triphenylarsine resists hydrolysis under neutral conditions but oxidizes to triphenylarsine oxide (AsPh₃O) with strong oxidizing agents :

AsPh3+O2→AsPh3O

Stability Data :

Comparative Reactivity with TPP

| Parameter | AsPh₃ | TPP |

|---|---|---|

| Nucleophilicity | Higher | Moderate |

| Ylide stability | Less stable | More stable |

| Catalytic efficiency | Faster kinetics | Slower, broader substrate scope |

| Metal complex stability | Weaker π-accepting ability | Stronger π-accepting ability |

Propriétés

Numéro CAS |

1529-86-8 |

|---|---|

Formule moléculaire |

C18H15AsO3 |

Poids moléculaire |

354.2 g/mol |

Nom IUPAC |

triphenyl arsorite |

InChI |

InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |

Clé InChI |

PWLCTAFCDZYKEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

Synonymes |

Triphenoxyarsine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.